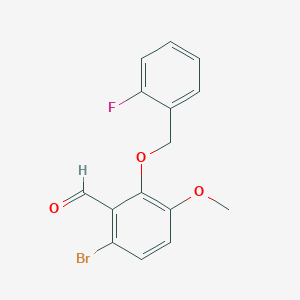
6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde is an organic compound that features a bromine atom, a fluorobenzyl group, and a methoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the etherification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzoic acid.
Reduction: 6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-((2-chlorobenzyl)oxy)-3-methoxybenzaldehyde
- 6-Bromo-2-((2-methylbenzyl)oxy)-3-methoxybenzaldehyde
- 6-Bromo-2-((2-ethylbenzyl)oxy)-3-methoxybenzaldehyde
Uniqueness
6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties compared to its analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications .
Biological Activity
6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structural features, including a bromine atom, a fluorobenzyl group, and a methoxybenzaldehyde moiety, suggest that it may exhibit significant biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on available research.
The molecular formula of this compound is C15H12BrFO3, with a molecular weight of 339.16 g/mol. The compound's structure is characterized by the following features:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₂BrFO₃ |
| Molecular Weight | 339.16 g/mol |
| IUPAC Name | 6-bromo-2-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde |
| SMILES | COC1=C(C(=C(C=C1)Br)C=O)OCC2=CC=C(C=C2)F |
The biological activity of this compound is hypothesized to involve interactions with various biological targets, such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can significantly influence the compound's binding affinity and selectivity towards these targets, potentially modulating biochemical pathways involved in disease processes.
Case Studies
- Anticancer Potential : A study on structurally similar compounds revealed that certain derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The presence of bromine increased the potency of these compounds compared to their non-halogenated counterparts.
- Enzyme Interaction Studies : Research focusing on related benzaldehyde derivatives indicated that modifications to the aromatic ring could enhance binding to MAO, suggesting that this compound might also exhibit similar inhibitory effects.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds helps in understanding the potential biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-4-((3-fluorobenzyl)oxy)-5-methoxybenzaldehyde | Bromine and methoxy groups | Antimicrobial properties |
| 4-(4-Fluorobenzyl)oxy-3-methoxybenzaldehyde | Lacks bromine but retains methoxy | Potential MAO inhibition |
| 3-Bromo-4-(2-chloro-4-fluorobenzyl)oxy | Contains chlorine along with bromine | Anticancer activity noted in preliminary studies |
Properties
Molecular Formula |
C15H12BrFO3 |
|---|---|
Molecular Weight |
339.16 g/mol |
IUPAC Name |
6-bromo-2-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde |
InChI |
InChI=1S/C15H12BrFO3/c1-19-14-7-6-12(16)11(8-18)15(14)20-9-10-4-2-3-5-13(10)17/h2-8H,9H2,1H3 |
InChI Key |
CDYRMNFLVVFBDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=O)OCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















